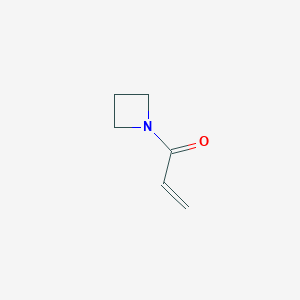![molecular formula C8H10N2O4 B6143941 3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1170943-03-9](/img/structure/B6143941.png)
3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid, also known as 3-MOP, is an organic acid that is used in various scientific research applications. It is a relatively new compound, first synthesized in the late 1980s, and has since become a popular reagent in laboratories around the world. 3-MOP is used in a variety of biochemical and physiological experiments, and its unique properties make it an attractive choice for researchers.
Applications De Recherche Scientifique
3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid is used in a variety of scientific research applications. It is often used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a probe for studying enzyme-catalyzed reactions. It is also used in molecular biology experiments to study the structure and function of proteins and nucleic acids. In addition, this compound is used in cell culture experiments to study the effects of drugs on cells.
Mécanisme D'action
Target of Action
It’s known that pyrazole-bearing compounds, which this compound is a part of, have diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
It’s known that pyrazole derivatives have been synthesized and evaluated for their antileishmanial and antimalarial activities
Avantages Et Limitations Des Expériences En Laboratoire
3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid has a number of advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. In addition, it has a low toxicity, making it safe to use in laboratory settings. However, this compound is not suitable for use in experiments involving human subjects, as its effects on humans are not yet fully understood.
Orientations Futures
There are a number of potential future directions for research involving 3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid. For example, further research could be done to study the effects of this compound on other enzymes, such as TS, and to explore its potential applications in drug development. In addition, further research could be done to explore the potential therapeutic applications of this compound, such as its use in the treatment of cancer or other diseases. Finally, further research could be done to explore the potential toxic effects of this compound in humans.
Méthodes De Synthèse
3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid is synthesized through a condensation reaction between ethyl pyruvate and 4-methoxycarbonyl-1H-pyrazole. This reaction is catalyzed by a strong base such as sodium hydroxide, and the resulting product is a white crystalline solid. The reaction is relatively simple and can be easily scaled up for large-scale production.
Propriétés
IUPAC Name |
3-(4-methoxycarbonylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-14-8(13)6-4-9-10(5-6)3-2-7(11)12/h4-5H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENZCXFSSJRDPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]ethan-1-one](/img/structure/B6143875.png)







![3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B6143949.png)


